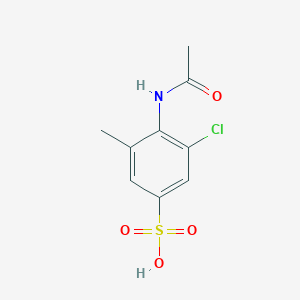
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is an organosulfur compound with the molecular formula C9H10ClNO4S. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an acetylamino group, a chlorine atom, and a methyl group on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of acetanilide with chlorosulfonic acid, followed by acetylation. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Reagents: Chlorosulfonic acid, acetic anhydride, and acetanilide.
Catalysts: Sometimes, catalysts like sulfuric acid are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfonating agents under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the sulfonic acid group.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Explored for its therapeutic potential in various medical conditions due to its biological activity.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. The binding involves interactions with the Ser195-Asp102-His57 catalytic triad, leading to the formation of a covalent acyl-enzyme complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound, simpler in structure without the acetylamino, chlorine, and methyl groups.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group but lacks the acetylamino and chlorine groups.
Uniqueness
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the chlorine and methyl groups contribute to its reactivity and stability.
Propriétés
Formule moléculaire |
C9H10ClNO4S |
|---|---|
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
4-acetamido-3-chloro-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-5-3-7(16(13,14)15)4-8(10)9(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14,15) |
Clé InChI |
OXNPRSIETRNSPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C)Cl)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)


![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
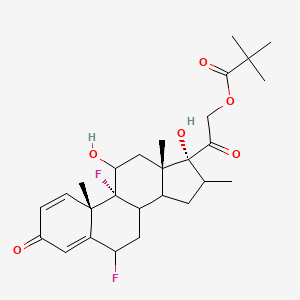
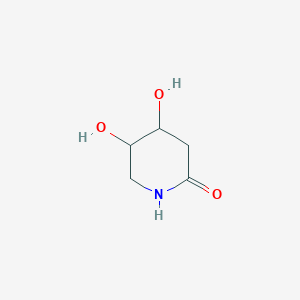
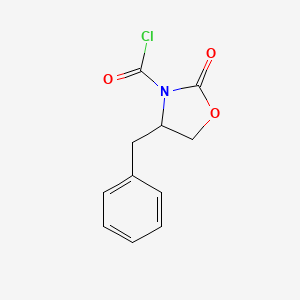
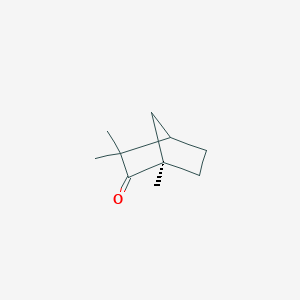
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)
